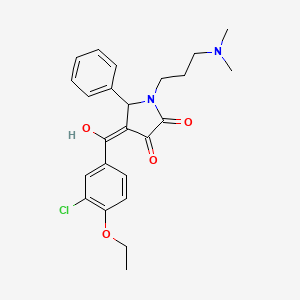

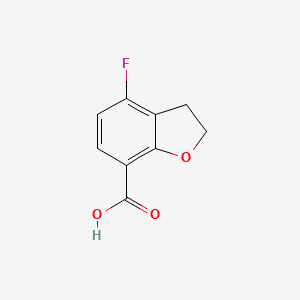

![molecular formula C13H12N4OS B2629577 N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1170655-28-3](/img/structure/B2629577.png)

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

- A study demonstrated that analogs of this compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

- Another research indicated that a similar compound synthesized through a reaction with pyrazine-2-carboxylic acid exhibited antibacterial, antifungal, and anticancer activities (Senthilkumar et al., 2021).

Anticancer Properties

- A study focused on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole, which exhibited promising activity against cancer cell lines, particularly pancreatic adenocarcinoma and non-small cell lung carcinoma (Reddy et al., 2017).

- Research on novel substituted thiazole derivatives revealed their potential as antimicrobial agents with significant activity against various microbes (Basavarajaiah & Mruthyunjayaswamy, 2008).

Antimicrobial and Anti-proliferative Activities

- A study synthesized and evaluated thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. These compounds showed promising results against HCT-116 cancer cells (Mansour et al., 2020).

- Another research synthesized bioactive pyrazolothiazoles which were evaluated for their anti-inflammatory activities, showing promising results (Yuvaraj et al., 2014).

Prooxidant and Antioxidant Processes

- Research into thiazole derivatives showed their effects on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice, indicating the potential of these compounds as antineoplastic agents (Shalai et al., 2021).

Other Applications

- Studies have also explored the synthesis, characterization, and biological evaluation of various derivatives of this compound, showing their potential in different pharmacological applications. For instance, research on novel pyranopyrazoles showed their potential for theoretical studies (Al-Amiery et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets

Mode of Action

The specific mode of action of This compound Similar compounds have been reported to interact with their targets, leading to various biological effects . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been reported to affect various biochemical pathways

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to have various biological activities . The specific effects of this compound would require further investigation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to have various properties that could be influenced by environmental factors

Propriétés

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-12(17(2)16-8)15-13(18)9-3-4-10-11(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHRYQYASBIMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2629498.png)

![3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2629502.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate](/img/structure/B2629505.png)

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)